![molecular formula C14H19ClN2 B13874664 8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane](/img/structure/B13874664.png)
8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Chlorophenyl)-2,8-diazaspiro[45]decane is a spiro compound characterized by a unique diazaspirodecane scaffold
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃). This domino reaction forms three carbon-carbon bonds and involves highly regioselective C-C coupling and spiro scaffold formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural properties.
Materials Science: The compound’s spiro structure makes it a candidate for use in the development of novel materials with specific optical or electronic properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane
- N-(4-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Uniqueness
8-(4-Chlorophenyl)-2,8-diazaspiro[4.5]decane is unique due to its diazaspirodecane scaffold, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific structural features that are not present in similar compounds.
Propriétés
Formule moléculaire |
C14H19ClN2 |
|---|---|
Poids moléculaire |
250.77 g/mol |
Nom IUPAC |
8-(4-chlorophenyl)-2,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C14H19ClN2/c15-12-1-3-13(4-2-12)17-9-6-14(7-10-17)5-8-16-11-14/h1-4,16H,5-11H2 |
Clé InChI |
ZFSBFXRLAXAMMU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC12CCN(CC2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




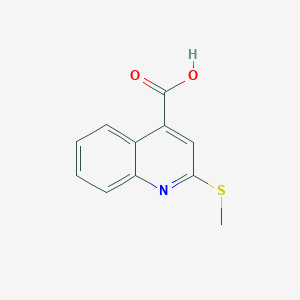
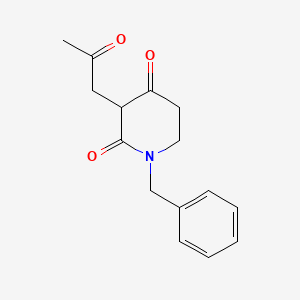
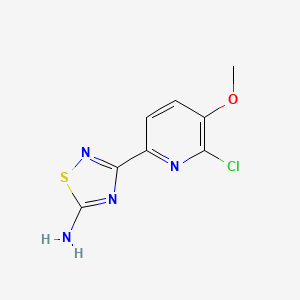

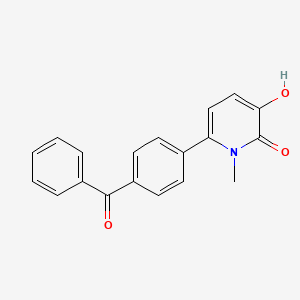
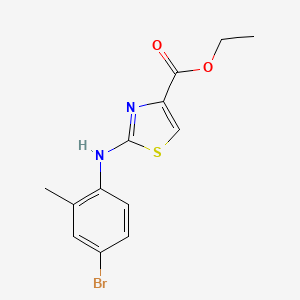
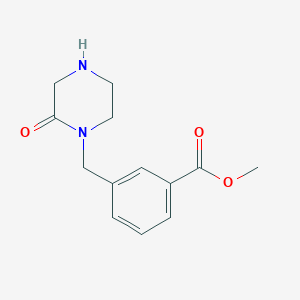
![5-Bromo-3-[(3,4-dimethylphenyl)methyl]pyrimidin-4-one](/img/structure/B13874621.png)
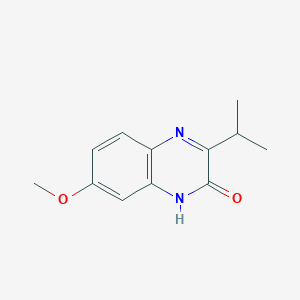
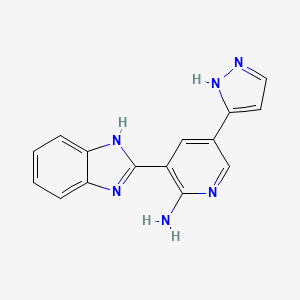
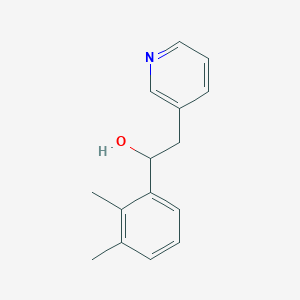
![2-(1,7-Diazaspiro[4.4]nonan-1-yl)acetamide](/img/structure/B13874642.png)
